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Introduction
Ivaltinostat (also known as CG-200745) is a potent, orally active pan-histone deacetylase

(HDAC) inhibitor.[1][2] By inhibiting HDAC enzymes, Ivaltinostat promotes the acetylation of

histones and other non-histone proteins, leading to the modulation of gene expression and the

induction of various cellular responses, including cell cycle arrest, apoptosis, and the inhibition

of tumor growth.[2][3] Ivaltinostat has shown anti-tumor effects in a variety of cancer models

and is currently under investigation in clinical trials.[3][4] The formic acid salt of Ivaltinostat is

often used in research due to its potential for enhanced water solubility and stability.[2][5]

These application notes provide detailed protocols for measuring the HDAC inhibitory activity of

Ivaltinostat formic in both biochemical and cellular assays.

Data Presentation
Ivaltinostat (CG-200745) Inhibitory Activity in Cancer
Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b8201730?utm_src=pdf-interest
https://www.abcam.co.jp/ps/products/1/ab1438/documents/HDAC-Activity-Fluorometric-Assay-Kit-protocol-book-v1-ab1438%20(website).pdf
https://www.medchemexpress.com/cg-200745.html
https://www.medchemexpress.com/cg-200745.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545559/
https://www.researchgate.net/publication/319555465_CG200745_an_HDAC_inhibitor_induces_anti-tumour_effects_in_cholangiocarcinoma_cell_lines_via_miRNAs_targeting_the_Hippo_pathway
https://www.medchemexpress.com/cg-200745.html
https://pubmed.ncbi.nlm.nih.gov/29730322/
https://www.benchchem.com/product/b8201730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 (µM) Reference

BxPC3 Pancreatic 2.4 [6]

Cfpac-1 Pancreatic 10.7 [6]

HPAC Pancreatic 7.4 [6]

SNU-1196 Cholangiocarcinoma 0.63 [7]

SNU-1196/GR

(Gemcitabine-

Resistant)

Cholangiocarcinoma 0.93 [7]

SNU-308 Cholangiocarcinoma 1.80 [7]

Note: IC50 values for Ivaltinostat against specific purified HDAC isoforms are not readily

available in the public domain. As a pan-HDAC inhibitor, it is expected to inhibit multiple HDAC

isoforms.

Signaling Pathway
Ivaltinostat functions by inhibiting histone deacetylases, leading to an accumulation of

acetylated histones. This alteration in chromatin structure allows for the transcription of tumor

suppressor genes. A key pathway affected by Ivaltinostat is the p53 signaling pathway. HDAC

inhibition by Ivaltinostat leads to the accumulation of acetylated p53. This activated p53

promotes the transcription of its target genes, including MDM2 (a negative regulator of p53)

and CDKN1A (which encodes the p21 protein).[2][8] The upregulation of p21 leads to cell cycle

arrest, while the overall activation of the p53 pathway can induce apoptosis.[2][9]
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Caption: Ivaltinostat-mediated p53 pathway activation.

Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
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This protocol is designed to measure the inhibitory effect of Ivaltinostat on HDAC activity in

nuclear extracts.

Experimental Workflow:

Caption: Workflow for in vitro HDAC activity assay.

Materials:

Ivaltinostat formic

HeLa cells or other cancer cell lines

Nuclear extraction kit

BCA protein assay kit

Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer,

and a known HDAC inhibitor like Trichostatin A as a positive control)

96-well black, flat-bottom plates

Fluorescence microplate reader

Procedure:

Nuclear Extract Preparation: Prepare nuclear extracts from the chosen cell line according to

the manufacturer's protocol. Determine the protein concentration of the nuclear extract using

a BCA assay.

Assay Preparation:

Prepare a serial dilution of Ivaltinostat formic in HDAC assay buffer. The final

concentrations should typically range from 0.1 nM to 100 µM.

In a 96-well black plate, add the following to each well:
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85 µL of nuclear extract (diluted in ddH2O to a final concentration of 10-50 µg of protein

per well).

10 µL of 10X HDAC Assay Buffer.

Varying concentrations of Ivaltinostat formic.

Include a "no inhibitor" control (with vehicle, e.g., DMSO) and a positive control inhibitor

(e.g., Trichostatin A).

For a background control, add 85 µL of ddH2O instead of nuclear extract.

Enzymatic Reaction:

Add 5 µL of the fluorogenic HDAC substrate to each well.

Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.

Signal Development:

Stop the reaction by adding 10 µL of Lysine Developer to each well and mix well.

Incubate the plate at 37°C for 15-30 minutes.[1]

Data Acquisition:

Read the fluorescence at an excitation wavelength of 350-380 nm and an emission

wavelength of 440-460 nm.[1]

Data Analysis:

Subtract the background fluorescence from all readings.

Calculate the percentage of HDAC inhibition for each Ivaltinostat concentration relative to

the "no inhibitor" control.

Plot the percentage of inhibition against the logarithm of the Ivaltinostat concentration and

determine the IC50 value using non-linear regression analysis.
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Cellular Histone Acetylation Assay (Western Blot)
This protocol is used to determine the effect of Ivaltinostat on the acetylation of histones in

cultured cells.

Experimental Workflow:

Caption: Workflow for Western blot analysis of histone acetylation.

Materials:

Ivaltinostat formic

Cancer cell line of choice

Complete cell culture medium

6-well plates

Lysis buffer

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of Ivaltinostat formic (e.g., 0, 0.1, 1, 10 µM)

for a specified time (e.g., 24 hours).

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Alternatively, perform histone extraction using an acid extraction method.

Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE on a 12-15% gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against acetylated-Histone H3 and total-

Histone H3 (as a loading control) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the level of acetylated-Histone H3 to total-

Histone H3.

Cell Viability Assay (MTT Assay)
This protocol measures the effect of Ivaltinostat on the viability of cancer cells.

Experimental Workflow:

Caption: Workflow for MTT cell viability assay.

Materials:

Ivaltinostat formic

Cancer cell line of choice

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to attach overnight.

Compound Treatment:

Prepare serial dilutions of Ivaltinostat formic in complete culture medium.

Replace the medium in the wells with the medium containing the different concentrations

of Ivaltinostat. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours

at 37°C, allowing for the formation of formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the logarithm of the Ivaltinostat concentration and

determine the IC50 value using non-linear regression analysis.

Disclaimer
These protocols are intended for research use only and should be adapted and optimized for

specific experimental conditions and cell types. Always follow standard laboratory safety

procedures. The provided data is for reference and should be experimentally verified.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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